REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[N:9]=[C:10]([CH3:27])[C:11]2[CH:17]=[C:16]([C:18]#[C:19][Si](C)(C)C)[C:15](=[O:24])[N:14]([CH2:25][CH3:26])[C:12]=2[N:13]=1>CO>[NH2:7][C:8]1[N:9]=[C:10]([CH3:27])[C:11]2[CH:17]=[C:16]([C:18]#[CH:19])[C:15](=[O:24])[N:14]([CH2:25][CH3:26])[C:12]=2[N:13]=1 |f:0.1.2|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
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2-amino-8-ethyl-4-methyl-6-((trimethylsilyl)ethynyl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
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NC=1N=C(C2=C(N1)N(C(C(=C2)C#C[Si](C)(C)C)=O)CC)C
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at room temperature under nitrogen for 16 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction was concentrated to one half volume
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Type
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FILTRATION
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Details
|
the yellow precipitate collected by vacuum filtration
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Reaction Time |
16 h |
Name
|
|
Type
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product
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Smiles
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NC=1N=C(C2=C(N1)N(C(C(=C2)C#C)=O)CC)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |